molecular formula C10H14O3 B13907424 (1R)-(-)-Ketopinic acid

(1R)-(-)-Ketopinic acid

Cat. No.: B13907424
M. Wt: 182.22 g/mol
InChI Key: WDODWBQJVMBHCO-PHUNFMHTSA-N
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Description

(1R)-(-)-Ketopinic acid is a chiral compound derived from camphor. It is known for its unique structural properties and is widely used in various chemical and pharmaceutical applications. The compound is characterized by its bicyclic structure, which includes a ketone and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(-)-Ketopinic acid typically involves the oxidation of camphor. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar oxidation methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the use of environmentally friendly oxidizing agents is being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1R)-(-)-Ketopinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: More oxidized carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

(1R)-(-)-Ketopinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-(-)-Ketopinic acid involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The compound’s unique structure enables it to participate in specific reactions, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m1/s1

InChI Key

WDODWBQJVMBHCO-PHUNFMHTSA-N

Isomeric SMILES

CC1(C2CC[C@@]1(C(=O)C2)C(=O)O)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)O)C

Origin of Product

United States

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